Epigeneticmultipleligand
Vue d'ensemble
Description
It acts as an epigenetic multiple ligand and inhibits the processing of substrates by several chromatin-associated enzymes . This compound has shown significant potential in the field of epigenetics, particularly in cancer therapy, due to its ability to modulate multiple epigenetic targets simultaneously .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Epigeneticmultipleligand involves the condensation of 3,5-dibromo-4-hydroxybenzaldehyde with tetrahydro-2H-pyran-4-one under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydroxide or potassium hydroxide, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Epigeneticmultipleligand undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Epigeneticmultipleligand has a wide range of scientific research applications:
Mécanisme D'action
Epigeneticmultipleligand exerts its effects by inhibiting the processing of substrates by several chromatin-associated enzymes. It targets enzymes such as histone acetyltransferases, histone deacetylases, and DNA methyltransferases . By modulating these enzymes, the compound can alter gene expression and induce cellular differentiation or apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Suberohydroxamic acid: Another epigenetic inhibitor that targets histone deacetylases.
BIX-01338 hydrate: Inhibits histone lysine methyltransferases.
Apilimod: Targets histone methyltransferases.
Uniqueness
Epigeneticmultipleligand is unique due to its ability to inhibit multiple epigenetic targets simultaneously. This polypharmacological approach can potentially reduce drug resistance and improve therapeutic outcomes compared to compounds that target a single epigenetic enzyme .
Activité Biologique
Epigenetic multiple ligands represent a novel class of compounds designed to modulate various epigenetic targets simultaneously. These ligands have garnered significant interest due to their potential therapeutic applications in treating multifactorial diseases, particularly cancers and other complex disorders. This article explores the biological activity of these compounds, highlighting their mechanisms of action, advantages, and current research findings.
Epigenetic modifications, including DNA methylation and histone modification, play crucial roles in gene expression regulation. Epigenetic multiple ligands can target various enzymes involved in these processes, such as:
- DNA Methyltransferases (DNMTs) : Enzymes that add methyl groups to DNA, affecting gene silencing.
- Histone Deacetylases (HDACs) : Enzymes that remove acetyl groups from histones, leading to chromatin condensation and reduced transcriptional activity.
- Histone Methyltransferases (HMTs) : Enzymes that add methyl groups to histones, influencing gene activation or repression.
By simultaneously inhibiting multiple targets, these ligands can alter the epigenetic landscape more effectively than traditional single-target drugs.
Advantages of Epigenetic Multiple Ligands
- Reduced Drug-Drug Interactions : Single entities targeting multiple pathways lower the risk of interactions compared to multi-drug regimens.
- Minimized Drug Resistance : By addressing several pathways at once, these ligands may reduce the likelihood of cancer cells developing resistance.
- Synergistic Effects : Targeting multiple pathways can enhance therapeutic efficacy through synergistic interactions.
- Lower Effective Concentrations : These compounds can often achieve desired effects at lower doses than traditional drugs.
Table 1: Summary of Key Research Findings on Epigenetic Multiple Ligands
Case Study: Cancer Treatment
Recent studies have examined the application of epigenetic multiple ligands in cancer therapy. For instance, a study highlighted the use of a compound that inhibits both DNMTs and HDACs, resulting in significant tumor regression in preclinical models. This dual inhibition not only reactivated silenced tumor suppressor genes but also altered the tumor microenvironment to enhance immune cell infiltration and activity against tumors .
Challenges in Development
Despite their promise, designing effective epigenetic multiple ligands poses challenges:
Propriétés
IUPAC Name |
(3Z,5E)-3,5-bis[(3,5-dibromo-4-hydroxyphenyl)methylidene]oxan-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Br4O4/c20-13-3-9(4-14(21)18(13)25)1-11-7-27-8-12(17(11)24)2-10-5-15(22)19(26)16(23)6-10/h1-6,25-26H,7-8H2/b11-1-,12-2+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDNMNJCJIIYJR-XUAHRNNFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC(=C(C(=C2)Br)O)Br)C(=O)C(=CC3=CC(=C(C(=C3)Br)O)Br)CO1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C(=C\C2=CC(=C(C(=C2)Br)O)Br)/C(=O)/C(=C\C3=CC(=C(C(=C3)Br)O)Br)/CO1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Br4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
623.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.